3-Aminobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

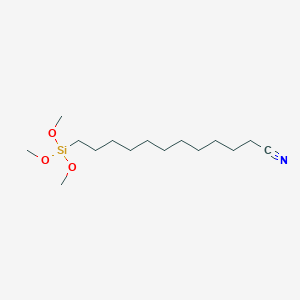

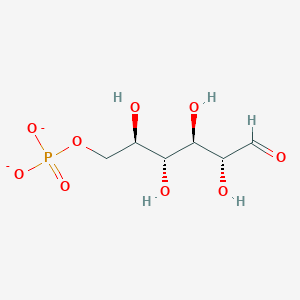

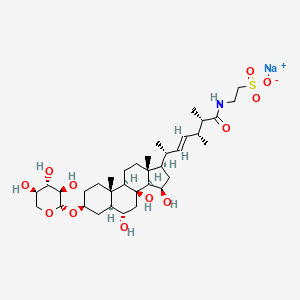

3-aminobutyrate is a branched-chain amino-acid anion that is the conjugate base of 3-aminobutyric acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-aminobutanoic acid and a 3-aminobutanoic acid zwitterion.

Aplicaciones Científicas De Investigación

Neurological Applications of 3-Aminobutyrate

Neuroprotective Effects in Hypoglycemic Coma this compound demonstrates potential as a neuroprotective agent. A study revealed that d-3-hydroxybutyrate, a form of this compound, serves as an alternative energy substrate for the brain during hypoglycemia, especially in infancy. Treatment with this compound during hypoglycemic coma in rat pups showed clinical and EEG improvement, pointing towards its protective effects on the brain under severe metabolic stress (Schutz et al., 2011).

Cognitive Enhancement in Cerebral Disorders Piracetam, a derivative of gamma-aminobutyric acid, has shown promising results in improving cognitive deficits caused by chronic cerebral hypoperfusion in rats. This suggests that this compound derivatives can be beneficial in treating brain dysfunction and enhancing cognition and memory in conditions like cerebrovascular type dementia (He et al., 2008).

Metabolic Implications of this compound

Influence on Central and Peripheral Metabolism Research indicates significant central and peripheral metabolic changes induced by gamma-hydroxybutyrate (GHB), a substance related to this compound. These changes have important implications for the therapeutic use of GHB, suggesting that this compound might also influence metabolic pathways in significant ways (Luca et al., 2015).

Impact on Bone Metabolism and Muscle Mass 3-Hydroxy-3-methylbutyrate, a compound related to this compound, has been shown to positively influence bone metabolism and reduce osteopenia of the axial skeleton in pigs, indicating its potential in addressing skeletal system deficiencies (Tatara et al., 2008). Additionally, beta-hydroxy-beta-methylbutyrate, another related compound, has been found to contribute to the preservation of muscle mass in older adults, highlighting the potential of this compound in preventing muscle atrophy (Wu et al., 2015).

Propiedades

Fórmula molecular |

C4H8NO2- |

|---|---|

Peso molecular |

102.11 g/mol |

Nombre IUPAC |

3-aminobutanoate |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1 |

Clave InChI |

OQEBBZSWEGYTPG-UHFFFAOYSA-M |

SMILES canónico |

CC(CC(=O)[O-])N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)

![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)

![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid](/img/structure/B1260655.png)

![Urea, N-[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]-](/img/structure/B1260657.png)